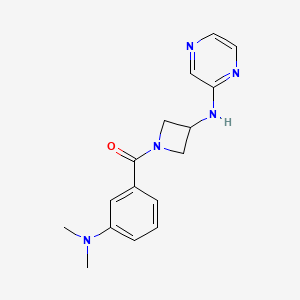![molecular formula C13H15NOS B2945572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705325-56-9](/img/structure/B2945572.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a compound that belongs to a diverse class of organic compounds known for their utility in various scientific fields. This specific molecule comprises a bicyclic structure fused with a thiophene ring, making it a noteworthy subject of research in the domains of chemistry, biology, and potentially medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone typically involves several key steps:
Formation of the Azabicyclo Structure: : This step often begins with the cyclization of appropriate precursors under controlled conditions.
Integration of the Thiophene Ring: : This can be achieved through various methods such as the Stille coupling or Suzuki reaction, both of which utilize palladium-catalyzed cross-coupling techniques.
Final Coupling: : The final step generally involves the coupling of the synthesized azabicyclo structure with the thiophene derivative under specific conditions such as the use of Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the large-scale production of this compound might employ continuous flow synthesis to optimize yield and purity. Key factors include temperature control, the use of high-pressure reactors, and the incorporation of automated systems for real-time monitoring and adjustments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, yielding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the azabicyclo structure, potentially breaking the bicyclic configuration under harsh conditions.
Substitution: : The thiophene ring is particularly prone to electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Substitution: : Reagents such as bromine (Br2) or chlorine (Cl2) under controlled, often anhydrous conditions.
Major Products
Oxidation: : Thiophene sulfoxides and sulfones.
Reduction: : Simplified azabicyclo structures.
Substitution: : Halogenated thiophene derivatives.
Scientific Research Applications
The applications of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone are diverse:
Chemistry: : Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: : Investigated for its potential interaction with biological macromolecules, providing insights into biochemical pathways.
Medicine: : Explored for its therapeutic potential, including analgesic properties and possible use in neuroprotective treatments.
Industry: : Utilized in the manufacturing of fine chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is an area of ongoing research. it is believed to interact with specific receptors or enzymes in biological systems, modulating various molecular pathways. The azabicyclo structure might provide binding affinity, while the thiophene ring could be responsible for the compound's electronic properties.
Comparison with Similar Compounds
Compared to other azabicyclo compounds:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone: stands out due to its unique integration of the thiophene ring, which imparts distinct electronic and steric properties.
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone: : Lacks the thiophene ring, providing different chemical reactivity.
2-(thiophen-3-yl)ethanone: : Lacks the azabicyclo structure, leading to different biological activity and industrial applications.
This compound represents a fascinating intersection of structure and function, making it a valuable subject for ongoing and future research.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCBCMZVHKXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2945492.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
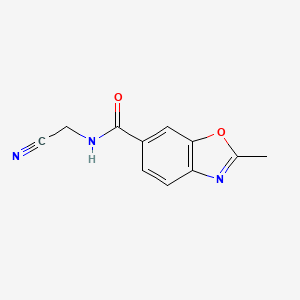
![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)

![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)
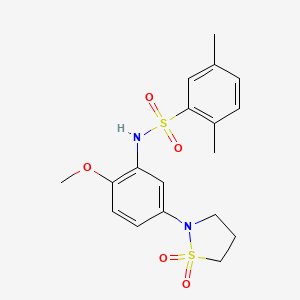
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)
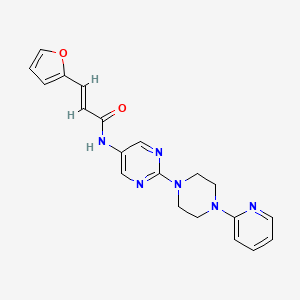
![1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945506.png)
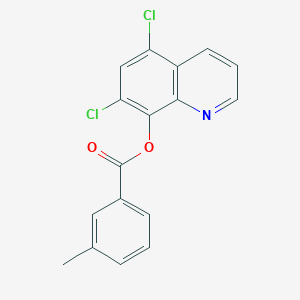
![4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945510.png)
